

Spectroscopic Profile of 1H-Indole-2carbaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	3h-Indole-2-carbaldehyde	
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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indole-2-carbaldehyde (CAS No: 19005-93-7), a key heterocyclic aldehyde used in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the tautomeric form **3H-Indole-2-carbaldehyde** was specified, the stable and commercially available isomer is 1H-Indole-2-carbaldehyde, and as such, the data herein pertains to the latter.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry for 1H-Indole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[1]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
9.88	Singlet	-	H-1' (Aldehyde)
7.77	Doublet	8.1	H-4
7.48	Doublet	8.3	H-7
7.41	Triplet	7.0	H-6
7.30	Singlet	-	H-3
7.20	Triplet	7.4	H-5

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
182.89	C-1' (Aldehyde Carbonyl)
138.80	C-7a
136.87	C-2
128.25	C-6
124.37	C-4
122.20	C-5
115.60	C-3
113.28	C-7

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Infrared (IR) Spectroscopy



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~1650	Strong	C=O Stretch (Aldehyde)
~1600-1450	Medium-Strong	C=C Stretch (Aromatic)
~1350	Medium	C-N Stretch
~750	Strong	C-H Bending (Orthodisubstituted benzene)

Note: The IR data is based on typical values for indole and aldehyde functional groups as a specific spectrum with detailed assignments was not available in the searched literature.

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
145	High	[M] ⁺ (Molecular Ion)
144	High	[M-H]+
116	Medium	[M-CHO]+
89	Medium	[M-CHO-HCN]+

Ionization Method: Electron Ionization (EI). The fragmentation pattern is proposed based on the structure and typical fragmentation of aromatic aldehydes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Sample Preparation and Acquisition

• Sample Preparation: Dissolve 5-10 mg of solid 1H-Indole-2-carbaldehyde in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use



of a deuterated solvent is crucial for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.

- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- · Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
 of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
- Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of 1H-Indole-2-carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.



- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

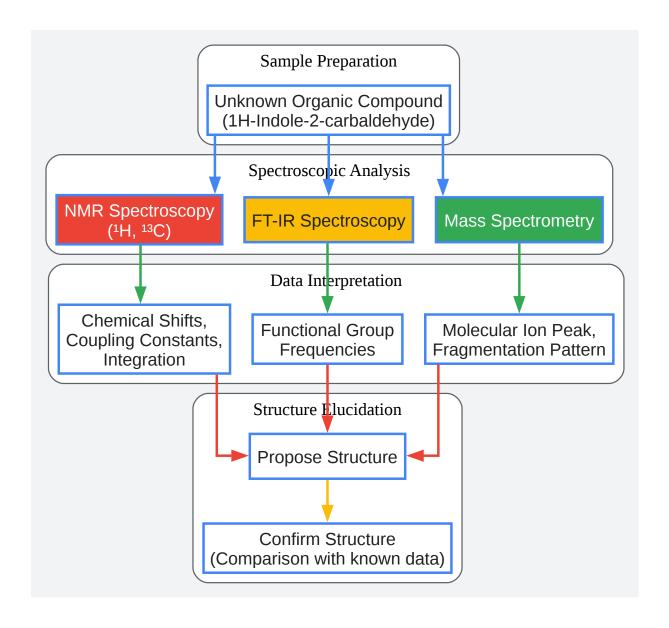
Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid 1H-Indole-2-carbaldehyde into the mass spectrometer, typically using a direct insertion probe. The sample is then heated under vacuum to promote volatilization.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into smaller charged species.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows and relationships relevant to the spectroscopic analysis of organic compounds.





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Caption: Workflow for the spectroscopic identification of an organic compound.





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Caption: Proposed fragmentation pathway for 1H-Indole-2-carbaldehyde in EI-MS.

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References

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